molecular formula C18H23N5O2 B2387644 N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide CAS No. 1334370-46-5

N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2387644
CAS RN: 1334370-46-5
M. Wt: 341.415
InChI Key: PJIAEZWAZUPTSZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide” is a compound with the molecular formula C18H23N5O2 . It has been studied for its potential pharmacological activities .

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

Researchers have synthesized a series of molecules incorporating elements of the chemical structure similar to "N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide" to target Mycobacterium tuberculosis. These compounds, designed through molecular hybridization, have shown promising results in inhibiting the DNA gyrase B of Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Reddy et al., 2014).

Antiviral Activity

Another study focused on synthesizing derivatives to explore their anti-HIV activity. By modifying the core structure similar to our compound of interest, researchers developed new non-nucleoside reverse transcriptase inhibitors, demonstrating the compound's potential as a backbone for creating antiviral medications (Al-Masoudi et al., 2007).

Anti-Influenza Virus Activity

A study introduced a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the H5N1 influenza virus. This research underscores the compound's utility in generating new antiviral agents, particularly against avian influenza (Hebishy et al., 2020).

Antiproliferative and Anti-HIV Activity

Further research into derivatives of a similar structural framework has revealed compounds with notable antiproliferative activity against human tumor-derived cell lines, though no significant anti-HIV activity was observed. This indicates the compound's potential in cancer research, particularly for designing new chemotherapeutic agents (Al-Soud et al., 2010).

Bacterial Biofilm and Enzyme Inhibition

Research on bis(pyrazole-benzofuran) hybrids, incorporating a piperazine linker similar to the core structure of interest, has led to compounds with potent antibacterial efficacy and biofilm inhibition, particularly against MRSA and VRE strains. These studies highlight the compound's potential application in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

properties

IUPAC Name

N-[2-oxo-2-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17(15-19-18(25)16-5-2-1-3-6-16)22-12-9-21(10-13-22)11-14-23-8-4-7-20-23/h1-8H,9-15H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIAEZWAZUPTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide

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